

Triazamate: A Technical Guide to its History, Development, and Mode of Action

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Compound of Interest

Compound Name: Triazamate

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Abstract

This technical guide provides a comprehensive overview of the insecticide **Triazamate** (RH-7988). It details its history from discovery and development to its eventual regulatory status. The document covers its chemical and physical properties, synthesis pathway, and mechanism of action as a potent acetylcholinesterase inhibitor. Furthermore, it outlines its insecticidal spectrum, focusing on its efficacy against aphid species. Toxicological and ecotoxicological data are presented to provide a complete profile of the compound. This guide also includes detailed experimental protocols for key assays and utilizes diagrams to illustrate complex pathways and workflows, serving as a critical resource for researchers in insecticide science and development.

Introduction and History

Triazamate, belonging to the carbamyl-triazole chemical class, was developed as a systemic insecticide with both contact and stomach action.^{[1][2]} Its primary use was for the control of aphids across a wide variety of agricultural crops.^{[1][3]}

The development of **Triazamate** can be traced back to research conducted by Rohm and Haas Company. Patents for the compound were filed in the late 1980s, with key publications appearing around 1987 and 1988.^[4] Marketed under trade names such as Aphistar and Aztec, it was recognized for its efficacy against challenging aphid pests.^{[4][5]} However, due to

concerns related to its toxicological profile, **Triazamate**'s regulatory approval has been withdrawn in several regions. For instance, in the European Union, it is not an approved active substance following a decision in 2005 (2005/487/CE).[2] Similarly, France withdrew its marketing authorizations in 2006.[2]

Chemical and Physical Properties

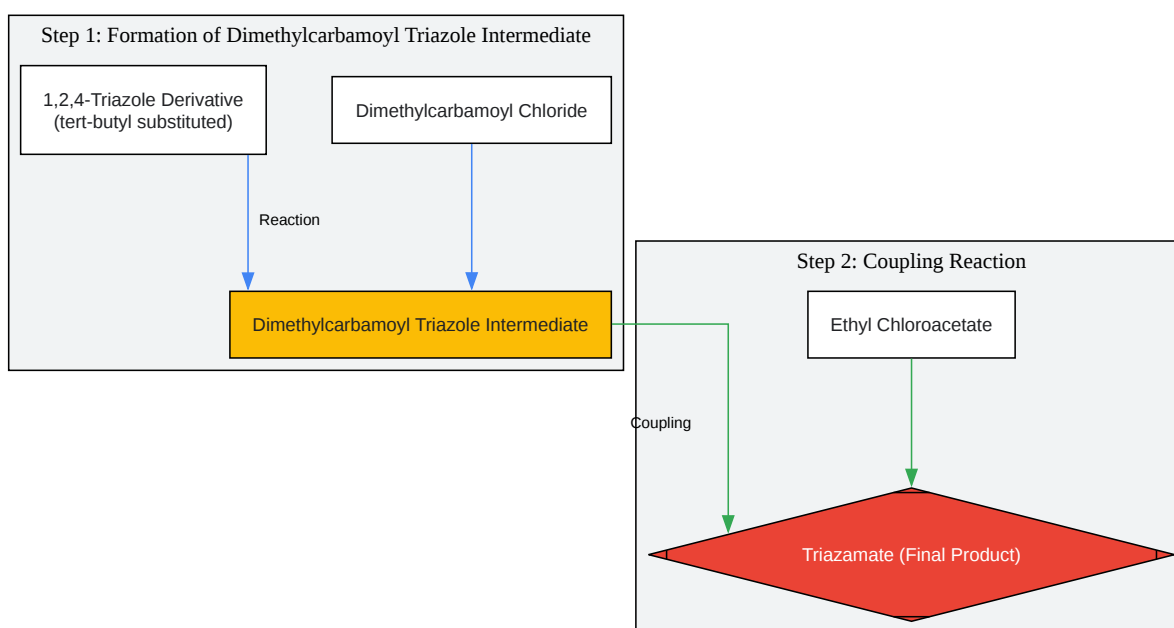
Triazamate is chemically identified as ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate.[5] It is a triazole insecticide characterized by substitutions at positions 1, 3, and 5 of the 1H-1,2,4-triazole ring.[5]

Table 1: Physicochemical Properties of **Triazamate**

Property	Value	Source
IUPAC Name	ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate	[5]
CAS Number	112143-82-5	[5]
Molecular Formula	C ₁₃ H ₂₂ N ₄ O ₃ S	[5]
Molecular Weight	314.41 g/mol	[5]
Appearance	Light tan solid	[4]
Melting Point	53-60 °C	[2][4]
Water Solubility	433 mg/L at 25 °C	[2][3]
Vapor Pressure	1.6 x 10 ⁻⁴ Pa (25 °C)	[3]
LogP (Octanol-Water Partition Coefficient)	1.76	[3]
Koc (Soil Organic Carbon-Water Partitioning Coefficient)	257 cm ³ /g	[2]

Synthesis of Triazamate

The commercial production of **Triazamate** is achieved through a multi-step chemical synthesis process that involves key triazole and carbamate chemistry.[1] The general pathway is outlined below.



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Caption: Industrial synthesis pathway for **Triazamate**.

Description of Synthesis Steps:

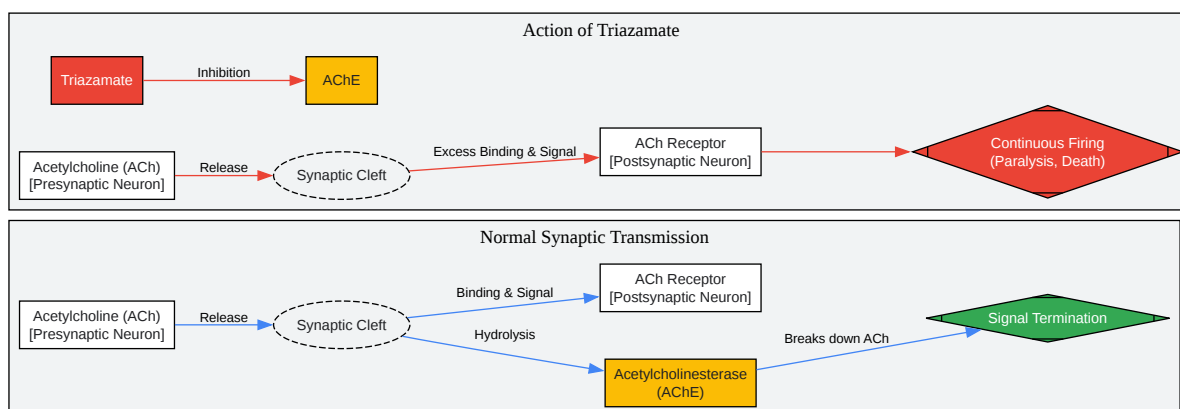
- **Intermediate Formation:** The synthesis begins with a 1,2,4-triazole derivative, which is substituted with a tert-butyl group. This starting material is reacted with dimethylcarbamoyl chloride.[1] This reaction forms the key dimethylcarbamoyl triazole intermediate.

- Coupling: The intermediate is then coupled with an ester, typically ethyl chloroacetate.[1]
This step introduces the ethyl ester side chain, resulting in the final active compound, **Triazamate**. [1]

Mode of Action: Acetylcholinesterase Inhibition

Triazamate functions as a potent inhibitor of the enzyme acetylcholinesterase (AChE) (EC 3.1.1.7). [5] AChE is a critical enzyme in the central nervous system of insects. Its primary role is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the nerve signal.

By inhibiting AChE, **Triazamate** causes an accumulation of acetylcholine at the synaptic cleft. This leads to continuous stimulation of postsynaptic receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect. This mechanism is characteristic of carbamate and organophosphate insecticides.



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Caption: Mechanism of AChE inhibition by **Triazamate**.

Insecticidal Spectrum and Efficacy

Triazamate is primarily an aphicide, effective against a range of aphid species. It was developed for foliar application on crops such as sugarbeet, potatoes, cotton, ornamentals, and apples.^[1] Its systemic action allows it to be absorbed by the plant and distributed, providing protection against sucking insects.

Table 2: Target Pests of **Triazamate**

Common Name	Scientific Name	Crops Affected	Source
Black bean aphid	Aphis fabae	Sugarbeet, various vegetables	^[1]
Peach-potato aphid	Myzus persicae	Potatoes, sugarbeet, ornamentals	^[1]
Sugarbeet root aphid	Pemphigus populivenerae	Sugarbeet	^[1]
Cotton aphid	Aphis gossypii	Cotton	^[1]

One notable advantage cited during its use was its minimal toxicity to many beneficial insects, making it potentially suitable for integrated pest management (IPM) programs.^[3]

Toxicological Profile

Triazamate exhibits high acute toxicity to mammals and is classified as toxic if swallowed or inhaled.^[5] Its ecotoxicological profile indicates high toxicity to birds and aquatic organisms, particularly daphnia.^[1]

Table 3: Summary of Acute Toxicity Data

Organism/Endpoint	Value	Classification	Source
Rat, oral LD ₅₀	50-200 mg/kg	High	[4]
Rat, dermal LD ₅₀	>5000 mg/kg	Low	[4]
GHS Hazard Statement	H301: Toxic if swallowed	Danger	[5]
GHS Hazard Statement	H331: Toxic if inhaled	Danger	[5]
Bluegill Sunfish, 96h LC ₅₀	1.0 mg/L	High	[4]
Rainbow Trout, 96h LC ₅₀	0.43 mg/L	High	[4]
Daphnia magna, 48h EC ₅₀	0.048 mg/L	Very High	[4]
GHS Hazard Statement	H410: Very toxic to aquatic life with long lasting effects	Warning	[5]

Experimental Protocols

Protocol: Acetylcholinesterase Inhibition Assay

Objective: To determine the in-vitro inhibitory effect of **Triazamate** on acetylcholinesterase activity using a modified Ellman's method.

Materials:

- Purified acetylcholinesterase (e.g., from *Electrophorus electricus*)
- **Triazamate** analytical standard
- Acetylthiocholine iodide (ATCI) substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

- Phosphate buffer (100 mM, pH 8.0)
- 96-well microplate
- Microplate reader (412 nm)
- Dimethyl sulfoxide (DMSO)

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of **Triazamate** in DMSO. Create a serial dilution in phosphate buffer to achieve final test concentrations (e.g., 10^{-3} to 10^{-9} M).
 - Prepare a 15 mM ATCI solution in deionized water.
 - Prepare a 3 mM DTNB solution in phosphate buffer.
 - Prepare an AChE solution (e.g., 0.25 units/mL) in phosphate buffer.
- Assay Procedure:
 - In a 96-well plate, add 25 μ L of the **Triazamate** dilution (or buffer for control).
 - Add 50 μ L of the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
 - Add 50 μ L of the DTNB solution to each well.
 - To initiate the reaction, add 25 μ L of the ATCI substrate solution.
 - Immediately begin reading the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (V) for each concentration (Δ Abs/min).

- Determine the percent inhibition relative to the control: % Inhibition = $[1 - (V_{\text{inhibitor}} / V_{\text{control}})] * 100$.
- Plot the percent inhibition against the logarithm of the **Triazamate** concentration and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition).

Protocol: Systemic Aphid Bioassay via Root Drench

Objective: To evaluate the systemic efficacy of **Triazamate** against a target aphid species (e.g., *Myzus persicae*) on a host plant (e.g., bell pepper, *Capsicum annuum*).

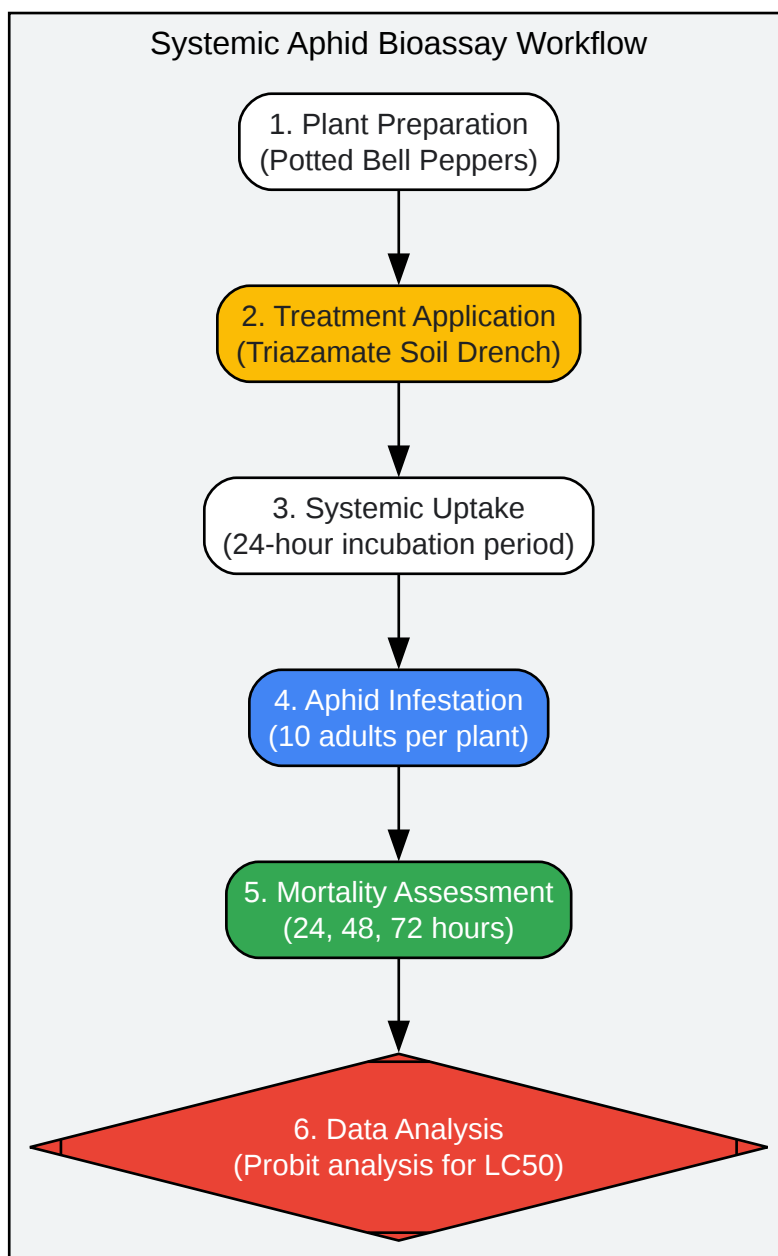
Materials:

- Potted bell pepper plants (4-6 leaf stage)
- Synchronized culture of *Myzus persicae* (adult apterous females)
- **Triazamate** formulation
- Deionized water and appropriate surfactant
- Fine camel-hair brush
- Clip cages or whole-plant cages
- Stereomicroscope

Methodology:

- Treatment Application:
 - Prepare a series of **Triazamate** concentrations (e.g., 0.1, 1, 10, 100 mg a.i./L) in water.
 - Apply a fixed volume (e.g., 50 mL) of the test solution as a soil drench to the base of each potted plant. Control plants receive water only.
 - Maintain plants in a controlled environment (e.g., 24±1°C, 16:8 L:D photoperiod).
- Insect Infestation:

- 24 hours post-application, carefully transfer 10 adult apterous aphids onto a designated leaf of each plant using a fine brush.
- Enclose the infested leaf with a clip cage to confine the aphids.
- Mortality Assessment:
 - Assess aphid mortality at 24, 48, and 72 hours after infestation.
 - Aphids that are unresponsive to gentle prodding with the brush are considered dead.
 - Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.
- Data Analysis:
 - Perform a probit analysis on the concentration-mortality data to determine the LC_{50} and LC_{90} values.



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Caption: Workflow for a systemic aphid bioassay.

Conclusion

Triazamate was an effective, systemic aphicide from the carbamyl-triazole class, notable for its specific spectrum of activity. Its development in the late 1980s provided a tool for managing significant aphid pests in various crops. However, its mode of action as an acetylcholinesterase

inhibitor is shared with other insecticide classes, and its toxicological profile, particularly its high acute toxicity to mammals and non-target organisms, has led to its prohibition in major agricultural markets like the European Union. The history of **Triazamate** underscores the evolving standards of insecticide development, where high efficacy must be balanced with stringent safety profiles for human health and the environment.

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